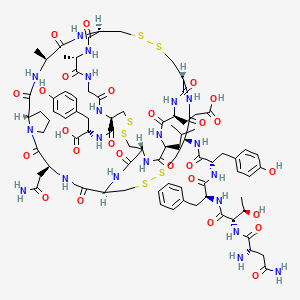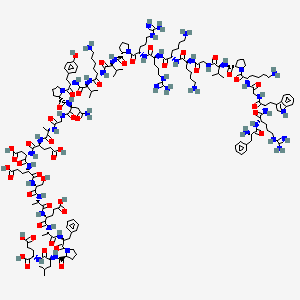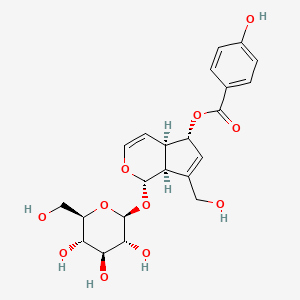
6-O-p-Hydroxybenzoylaucubin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-O-p-Hydroxybenzoylaucubin is a naturally occurring iridoid glycoside found in various plant species, particularly within the Bignoniaceae family. This compound is known for its diverse pharmacological properties and potential therapeutic applications. Its chemical formula is C22H26O11, and it has a molecular weight of 466.44 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-O-p-Hydroxybenzoylaucubin typically involves the esterification of aucubin with p-hydroxybenzoic acid. The reaction is carried out under mild acidic conditions to facilitate the formation of the ester bond. The process generally includes the following steps:
Activation of p-Hydroxybenzoic Acid: This is achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Esterification Reaction: The activated p-hydroxybenzoic acid is then reacted with aucubin in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: 6-O-p-Hydroxybenzoylaucubin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride, resulting in the conversion of the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in an organic solvent like dichloromethane.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: this compound alcohol.
Substitution: Substituted derivatives with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a reference standard in analytical chemistry for the identification and quantification of iridoid glycosides in plant extracts.
Biology: The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in biological research.
Medicine: Due to its pharmacological properties, 6-O-p-Hydroxybenzoylaucubin is investigated for its potential therapeutic effects in treating conditions such as inflammation, microbial infections, and oxidative stress-related diseases.
Wirkmechanismus
The mechanism of action of 6-O-p-Hydroxybenzoylaucubin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.
Vergleich Mit ähnlichen Verbindungen
6-O-p-Hydroxybenzoylaucubin is unique due to its specific esterification with p-hydroxybenzoic acid. Similar compounds include:
Aucubin: The parent compound, which lacks the p-hydroxybenzoate moiety.
6-O-Benzoylaucubin: Similar structure but with a benzoyl group instead of p-hydroxybenzoate.
6-O-p-Hydroxybenzoylajugol: Another iridoid glycoside with a similar esterification pattern.
These compounds share some pharmacological properties but differ in their specific activities and applications due to structural variations.
Eigenschaften
IUPAC Name |
[(1S,4aR,5S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-5-yl] 4-hydroxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O11/c23-8-11-7-14(31-20(29)10-1-3-12(25)4-2-10)13-5-6-30-21(16(11)13)33-22-19(28)18(27)17(26)15(9-24)32-22/h1-7,13-19,21-28H,8-9H2/t13-,14+,15+,16+,17+,18-,19+,21-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWZFNOVWZEQMF-QNAXTHAFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(C2C1C(C=C2CO)OC(=O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)OC(=O)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What other iridoids were found alongside 6-O-p-hydroxybenzoylaucubin in the Crescentia cujete fruits?
A1: The research paper [] describes the isolation of four new 11-nor-iridoids from Crescentia cujete fruits:
Q2: How was the structure of this compound determined?
A2: The researchers used spectroscopic analysis to elucidate the structure of this compound and the other isolated compounds []. While the paper does not delve into specific details for each compound, this type of analysis generally includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods provide information about the compound's molecular weight, functional groups, and connectivity of atoms, ultimately allowing for the determination of its structure.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
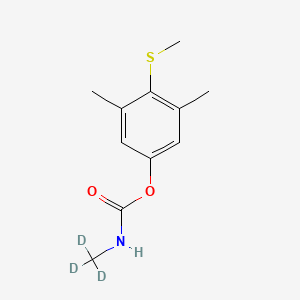
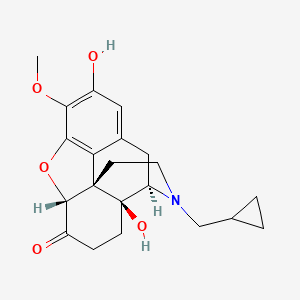

![7-Oxabicyclo[4.1.0]heptane, 4-ethynyl-1-methyl-, [1R-(1alpha,4alpha,6alpha)]- (9CI)](/img/new.no-structure.jpg)
![1h-Furo[4,3,2-de]cinnoline](/img/structure/B569359.png)
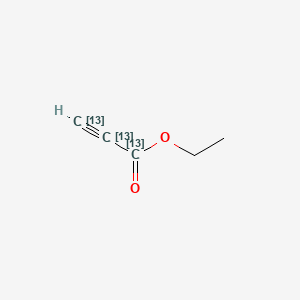
![N-[1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]-2,2-dimethylpropanamide](/img/structure/B569362.png)
